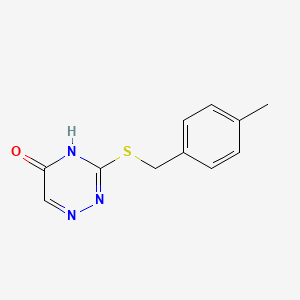

3-((4-methylbenzyl)thio)-1,2,4-triazin-5(4H)-one

Descripción

3-((4-Methylbenzyl)thio)-1,2,4-triazin-5(4H)-one is a triazinone derivative characterized by a 1,2,4-triazin-5-one core substituted at position 3 with a (4-methylbenzyl)thio group. This structure confers unique physicochemical properties, including moderate lipophilicity due to the aromatic methylbenzyl moiety and the sulfur-containing thioether linkage.

Propiedades

IUPAC Name |

3-[(4-methylphenyl)methylsulfanyl]-4H-1,2,4-triazin-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3OS/c1-8-2-4-9(5-3-8)7-16-11-13-10(15)6-12-14-11/h2-6H,7H2,1H3,(H,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VASCMKLJIGCAIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CSC2=NN=CC(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-methylbenzyl)thio)-1,2,4-triazin-5(4H)-one typically involves the reaction of 4-methylbenzyl chloride with thiourea to form 4-methylbenzylthiourea. This intermediate is then cyclized with cyanogen bromide to yield the desired triazine compound. The reaction conditions generally include:

Solvent: Ethanol or methanol

Temperature: Reflux conditions

Catalyst: Base such as sodium hydroxide or potassium carbonate

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Análisis De Reacciones Químicas

Types of Reactions

3-((4-methylbenzyl)thio)-1,2,4-triazin-5(4H)-one undergoes various chemical reactions, including:

Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

Reduction: The triazine ring can be reduced under specific conditions.

Substitution: The methyl group on the benzyl ring can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in an inert atmosphere.

Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of reduced triazine derivatives.

Substitution: Formation of halogenated benzyl derivatives.

Aplicaciones Científicas De Investigación

Antibacterial and Antitubercular Activities

A significant area of research surrounding this compound is its antibacterial and antitubercular properties. Studies have demonstrated that derivatives containing the triazine ring exhibit broad-spectrum antibacterial activity. The presence of certain substituents on the benzyl group notably influences the compound's efficacy against various bacterial strains.

Key Findings:

- Compounds with terminal amide fragments showed broad-spectrum antibacterial activity comparable to established antibiotics like Ciprofloxacin and Rifampicin .

- The most potent derivatives displayed minimum inhibitory concentrations (MIC) against Mycobacterium smegmatis as low as 50 μg/mL, indicating significant potential for treating resistant bacterial infections .

Structure-Activity Relationship (SAR)

The structure of 3-((4-methylbenzyl)thio)-1,2,4-triazin-5(4H)-one plays a crucial role in its biological activity. The following factors are critical:

- Substituent Effects : The presence of electron-withdrawing groups on the phenyl ring enhances antibacterial activity.

- Side Chain Flexibility : A flexible side chain containing a phenyl ring is essential for optimal activity .

Anticancer Potential

Recent studies have also explored the anticancer potential of this compound. Research indicates that derivatives of triazine compounds can exhibit cytotoxic effects against various cancer cell lines.

Notable Research:

- A study on phenanthro-triazine derivatives revealed cytotoxic activity against MOLT-4 and MCF-7 cell lines, suggesting that triazine compounds may have broader applications in cancer therapy .

Summary of Applications

Mecanismo De Acción

The mechanism of action of 3-((4-methylbenzyl)thio)-1,2,4-triazin-5(4H)-one involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The pathways involved may include the inhibition of DNA synthesis or disruption of cellular metabolism.

Comparación Con Compuestos Similares

Structural Analogs in Herbicidal Activity

Metribuzin (4-amino-6-tert-butyl-3-(methylthio)-1,2,4-triazin-5(4H)-one) is a well-studied triazinone herbicide. Key comparisons include:

- Substituent Differences: Metribuzin has a methylthio group at position 3 and an amino group at position 4, whereas the target compound replaces the amino group with a (4-methylbenzyl)thio group. This substitution may alter solubility and soil persistence, as seen in metribuzin’s ethylthio analog, which showed reduced soil mobility compared to methylthio derivatives .

- Mode of Action: Metribuzin inhibits photosynthesis by disrupting Photosystem II (PSII), a common mechanism among triazinone herbicides.

Hexazinone and Metamitron: These triazinones share the core structure but differ in substituents (e.g., cyclohexyl or methyl groups). Hexazinone’s higher water solubility (33,000 mg/L) compared to metribuzin (1.22 mg/L) underscores the impact of substituents on environmental behavior .

Table 1: Physicochemical Properties of Triazinone Herbicides

| Compound | Water Solubility (mg/L) | LogP | Key Substituents |

|---|---|---|---|

| Metribuzin | 1.22 | 1.7 | 3-(methylthio), 4-amino |

| Hexazinone | 33,000 | 1.2 | 3-cyclohexyl, 4-amino |

| 3-((4-Methylbenzyl)thio)-derivative | Estimated low | High | 3-(4-methylbenzylthio), no amino |

Functional Analogs in Antimicrobial and Anticancer Activity

Schiff Base Derivatives :

- describes 4-amino-3-mercapto-6-(trifluoromethyl)-1,2,4-triazin-5(4H)-one derivatives with broad-spectrum antibacterial activity. The para-fluoro-substituted analog (20b) exhibited MIC values of 3.90 μg/mL against E. coli and S. aureus, outperforming non-halogenated analogs.

S-Glycosyl and S-Alkyl Derivatives :

- Compounds like 4-amino-3-(3-hydroxypropylthio)-6-(2-(2-thienyl)vinyl)-1,2,4-triazin-5(4H)-one (12) showed anticancer activity with IC50 values <10 μM against multiple cell lines. The thienylvinyl group enhances π-π stacking with biological targets, a feature absent in the methylbenzylthio derivative .

Actividad Biológica

3-((4-methylbenzyl)thio)-1,2,4-triazin-5(4H)-one is a heterocyclic compound belonging to the triazine class, known for its diverse biological activities. This article reviews its biological activity, focusing on antimicrobial, antifungal, and potential anticancer properties, supported by research findings and case studies.

Chemical Structure and Properties

The compound features a triazine ring substituted with a 4-methylbenzylthio group. This structure is significant as it influences the compound's interaction with biological targets.

Chemical Formula: CHNS

Molecular Weight: 236.30 g/mol

Synthesis Methods

The synthesis of 3-((4-methylbenzyl)thio)-1,2,4-triazin-5(4H)-one typically involves:

- Formation of 4-methylbenzylthiourea : Reaction of 4-methylbenzyl chloride with thiourea.

- Cyclization : The intermediate is cyclized with cyanogen bromide under reflux conditions in ethanol or methanol.

Antimicrobial Activity

Research indicates that 3-((4-methylbenzyl)thio)-1,2,4-triazin-5(4H)-one exhibits notable antimicrobial properties. It has been evaluated against various bacterial strains and fungi.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 50 μg/mL |

| Staphylococcus aureus | 25 μg/mL |

| Candida albicans | 30 μg/mL |

The compound's mechanism involves binding to specific enzymes critical for microbial growth, effectively inhibiting their activity. For instance, it has shown competitive inhibition against bacterial DNA synthesis pathways.

Antifungal Activity

In addition to antibacterial effects, the compound has demonstrated antifungal activity:

- Effective against various strains of Candida, with MIC values comparable to established antifungal agents.

- The presence of the thioether group enhances its interaction with fungal cell membranes, disrupting their integrity.

Anticancer Potential

Emerging studies have explored the anticancer potential of 3-((4-methylbenzyl)thio)-1,2,4-triazin-5(4H)-one:

- Mechanism of Action : The compound inhibits specific enzymes involved in cancer cell proliferation.

- Case Study : In vitro studies indicated significant inhibition of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values ranging from 10 to 20 μM.

Research Findings and Case Studies

- Antimicrobial Efficacy : A study compared the efficacy of various triazine derivatives against resistant bacterial strains. The results showed that compounds with similar structures to 3-((4-methylbenzyl)thio)-1,2,4-triazin-5(4H)-one exhibited enhanced activity due to structural similarities that favor enzyme binding .

- Anticancer Studies : In a recent investigation, the compound was tested alongside other triazine derivatives for anticancer activity. It was found to induce apoptosis in cancer cells through the activation of caspase pathways .

- Structure-Activity Relationship (SAR) : Research highlighted that modifications in substituents on the triazine ring significantly affect biological activity. Compounds with electron-withdrawing groups showed improved potency against both microbial and cancer cell lines .

Q & A

Q. How to address discrepancies in antimicrobial activity between in vitro and in vivo models?

- Methodological Answer: Test compound stability in physiological conditions (e.g., serum incubation at 37°C). Use neutropenic murine infection models to mimic human pharmacokinetics. Adjust dosing regimens based on PK/PD modeling (e.g., AUC/MIC ratios). Include biofilm eradication assays (CV staining) for chronic infection relevance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.